
Hexanedioic acid;2-(2-hydroxyethoxy)ethanol;oxepan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hexanedioic acid, polymer with 2-oxepanone and 2,2’-oxybis[ethanol] is a complex polymeric compound. It is formed through the polymerization of hexanedioic acid, 2-oxepanone, and 2,2’-oxybis[ethanol]. This compound is known for its unique properties and applications in various fields, including chemistry, biology, medicine, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of hexanedioic acid, polymer with 2-oxepanone and 2,2’-oxybis[ethanol] involves the polymerization of hexanedioic acid, 2-oxepanone, and 2,2’-oxybis[ethanol]. The reaction typically occurs under controlled conditions, including specific temperatures and catalysts to facilitate the polymerization process. The exact reaction conditions can vary depending on the desired properties of the final polymer.
Industrial Production Methods
In industrial settings, the production of this polymer involves large-scale polymerization reactors where the monomers are combined under controlled conditions. The process may include steps such as heating, stirring, and the addition of catalysts to ensure efficient polymerization. The final product is then purified and processed into various forms for different applications.
Analyse Chemischer Reaktionen
Types of Reactions
Hexanedioic acid, polymer with 2-oxepanone and 2,2’-oxybis[ethanol] can undergo various chemical reactions, including:
Oxidation: The polymer can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the polymer’s properties by reducing certain functional groups.
Substitution: Substitution reactions can introduce new functional groups into the polymer, altering its characteristics.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce oxidized derivatives with different functional groups, while substitution reactions can introduce new functional groups into the polymer.
Wissenschaftliche Forschungsanwendungen
Hexanedioic acid, polymer with 2-oxepanone and 2,2’-oxybis[ethanol] has a wide range of scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of other complex polymers and materials.
Biology: Employed in the development of biocompatible materials for medical applications.
Medicine: Utilized in drug delivery systems and medical devices due to its biocompatibility and unique properties.
Industry: Applied in the production of high-performance materials, coatings, and adhesives.
Wirkmechanismus
The mechanism of action of hexanedioic acid, polymer with 2-oxepanone and 2,2’-oxybis[ethanol] involves its interaction with various molecular targets and pathways. The polymer’s structure allows it to interact with specific biological molecules, making it suitable for applications in drug delivery and medical devices. The exact molecular targets and pathways can vary depending on the specific application and the modifications made to the polymer.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Hexanedioic acid, polymer with 2-ethyl-2-(hydroxymethyl)-1,3-propanediol and 2,2’-oxybis[ethanol]
- Hexanedioic acid, polymer with 2-ethyl-2-(hydroxymethyl)-1,3-propanediol, 2-oxepanone and 2,2’-oxybis[ethanol]
Uniqueness
Hexanedioic acid, polymer with 2-oxepanone and 2,2’-oxybis[ethanol] is unique due to its specific combination of monomers, which imparts distinct properties to the polymer. Compared to similar compounds, it may offer enhanced biocompatibility, mechanical strength, and versatility in various applications.
This detailed article provides a comprehensive overview of hexanedioic acid, polymer with 2-oxepanone and 2,2’-oxybis[ethanol], covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Eigenschaften
CAS-Nummer |
55231-26-0 |
|---|---|
Molekularformel |
C16H30O9 |
Molekulargewicht |
366.40 g/mol |
IUPAC-Name |
hexanedioic acid;2-(2-hydroxyethoxy)ethanol;oxepan-2-one |
InChI |
InChI=1S/C6H10O4.C6H10O2.C4H10O3/c7-5(8)3-1-2-4-6(9)10;7-6-4-2-1-3-5-8-6;5-1-3-7-4-2-6/h1-4H2,(H,7,8)(H,9,10);1-5H2;5-6H,1-4H2 |
InChI-Schlüssel |
ISYRHQZUEJYERT-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(=O)OCC1.C(CCC(=O)O)CC(=O)O.C(COCCO)O |
Verwandte CAS-Nummern |
55231-26-0 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-Oxo-5-[(propan-2-yl)oxy]pentanoate](/img/structure/B14634062.png)
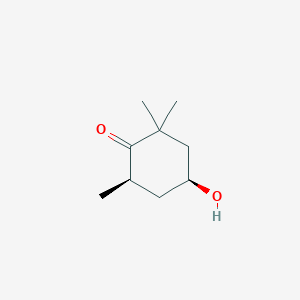
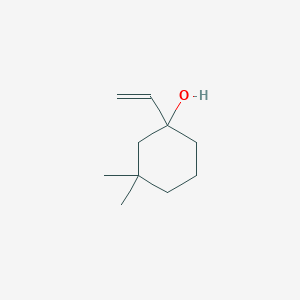
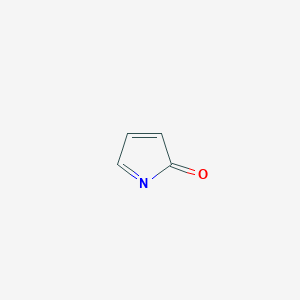
![2-(4-Aminopyrazolo[3,4-d]pyrimidin-1-yl)-5-(ethylsulfanylmethyl)oxolane-3,4-diol](/img/structure/B14634101.png)
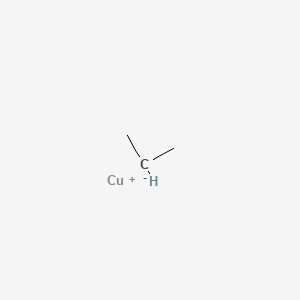
![Acetic acid, [[1-(4-nitrophenyl)-3-oxo-3-phenylpropyl]thio]-, ethyl ester](/img/structure/B14634107.png)
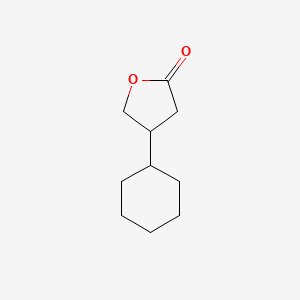
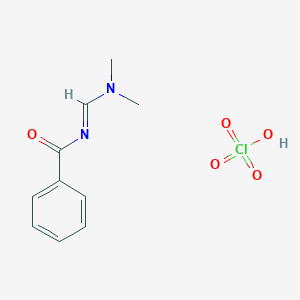
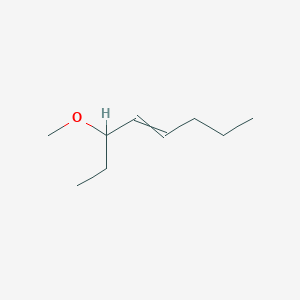
![1-Chloro-2-[(4-methoxyphenyl)methyl]benzene](/img/structure/B14634129.png)
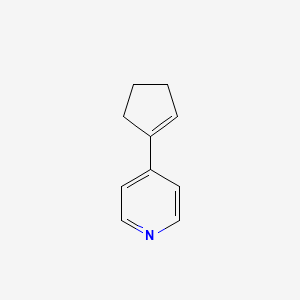
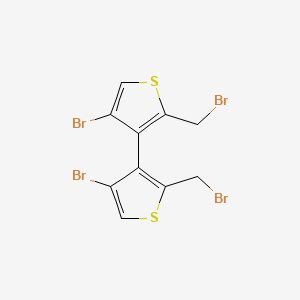
![1-[4-(3-Hydroxyphenyl)-1-octylpiperidin-4-YL]propan-1-one](/img/structure/B14634138.png)
